

The Biological Activity of WRC-0571: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-WRC-0571

Cat. No.: B1684166

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This document provides a comprehensive overview of the biological activity of WRC-0571, a potent and highly selective antagonist of the A1 adenosine receptor. The information is compiled to serve as a technical guide, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

WRC-0571 functions as a competitive antagonist at the A1 adenosine receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade leading to various physiological effects. The primary mechanism of A1 receptor signaling involves coupling to Gi/Go proteins. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP leads to decreased activity of protein kinase A (PKA). Furthermore, the $\beta\gamma$ -subunits of the activated G-protein can directly modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, which generally leads to a decrease in neuronal activity and muscle contractility.[1][2][3] WRC-0571 exerts its effects by blocking the binding of adenosine to the A1 receptor, thereby preventing this signaling cascade.

Quantitative Biological Data

The potency and selectivity of WRC-0571 have been quantified through various in vitro and in vivo assays. The following tables summarize the key affinity and potency values.

Table 1: Receptor Binding Affinities (K_i) of WRC-0571

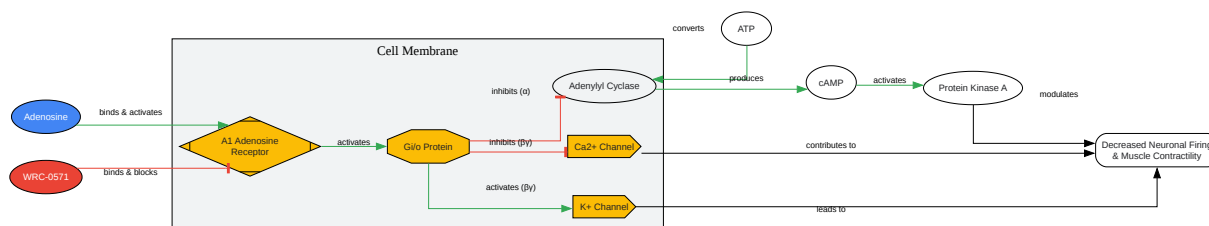
Receptor Subtype & Species	Radioligand	K _i (nM)	Source
A1 Adenosine Receptor (Guinea Pig)	[3H]-N6-cyclohexyladenosine ([3H]CHA)	1.1	[1]
A1 Adenosine Receptor (Human, cloned)	Specific radioligand	1.7	[1]
A2a Adenosine Receptor (Bovine)	[3H]-5'-N-ethylcarboxamidoadenosine ([3H]NECA)	234	[1]
A2a Adenosine Receptor (Human, cloned)	Specific radioligand	105	[1]
A3 Adenosine Receptor (Human, cloned)	Specific radioligand	7940	[1]

Table 2: Functional Antagonist Potency (K_B) of WRC-0571

Assay System	Agonist	Measured Effect	K _B (nM)	Source
Guinea Pig Isolated Atria	5'-N-ethylcarboxamidoadenosine (NECA)	A1-mediated negative inotropic response	3.4	[1]

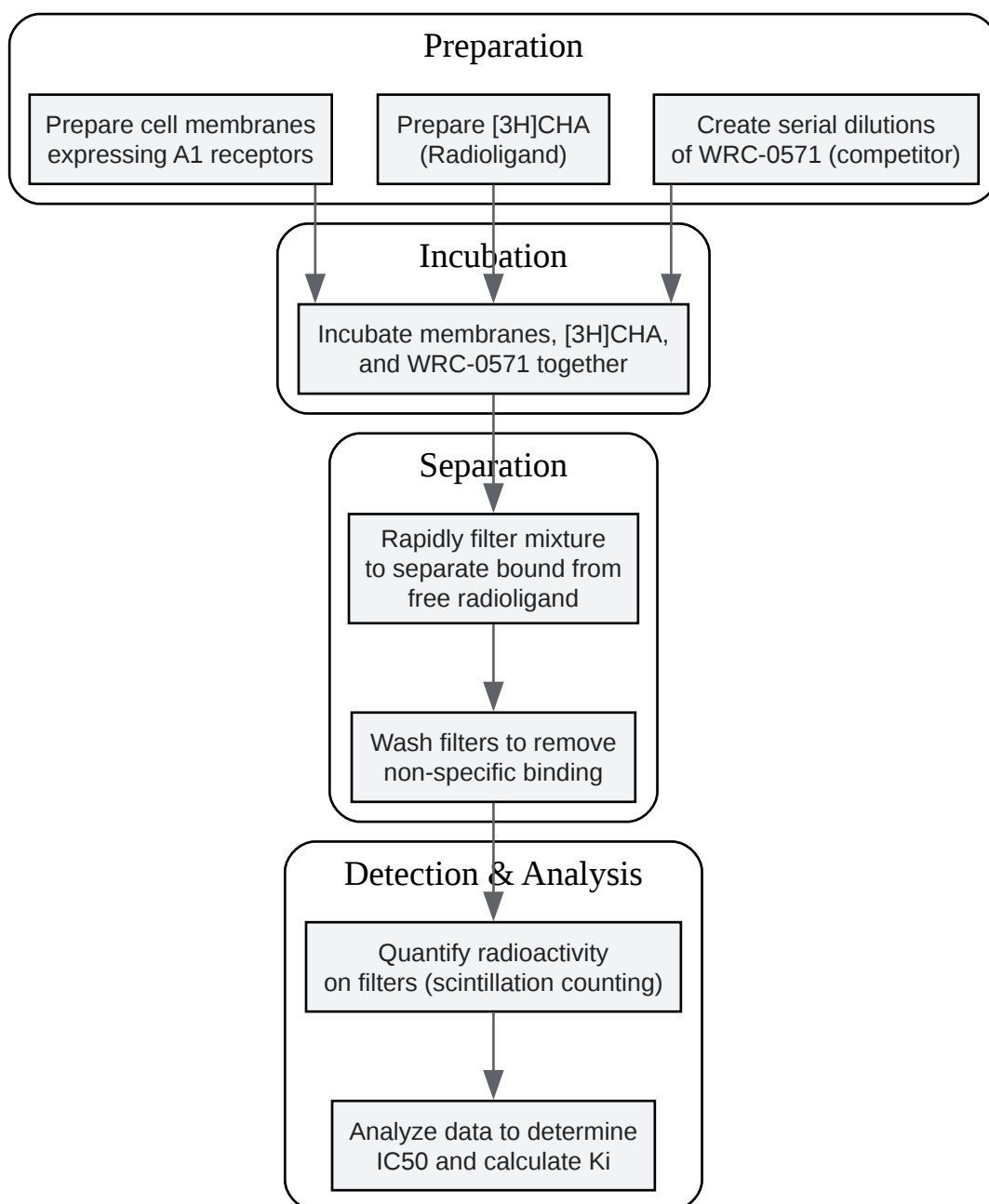
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.



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Caption: A1 Adenosine Receptor Signaling Pathway and Inhibition by WRC-0571.



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